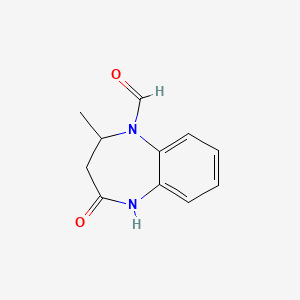

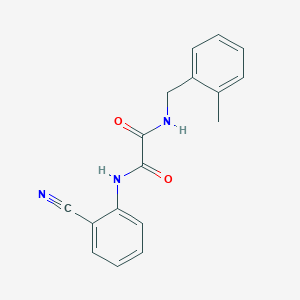

![molecular formula C14H13ClN4O B2640566 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-18-6](/img/structure/B2640566.png)

1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound belongs to a class of organic compounds known as 4-benzylpiperidines . It is a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Researchers have developed several synthetic routes to create various 1-arylpyrazolo[3,4-d]pyrimidine derivatives. For instance, Liu et al. (2016) synthesized a series of novel derivatives containing an amide moiety through condensation reactions, demonstrating the versatility of this chemical framework for generating new compounds with potential biological activities Liu et al., 2016.

Antibacterial Activities

The antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some compounds showing activity against various microorganisms. Atta et al. (2011) discovered novel derivatives with slight to moderate activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds in addressing antibiotic resistance Atta et al., 2011.

Anticancer and Anti-inflammatory Activities

The anticancer and anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has also been a significant area of research. Rahmouni et al. (2016) synthesized a series of derivatives that were evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation Rahmouni et al., 2016.

Enzyme Inhibition

Some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit specific enzymes effectively. For instance, Ali et al. (2003) discovered compounds within this class that inhibit DNA polymerase III of Staphylococcus aureus, offering a new approach to developing antimicrobial agents Ali et al., 2003.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK plays a crucial role in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

Similar compounds have shown significant inhibitory activities against egfr-tk . This inhibition could potentially lead to a decrease in the aberrant catalytic activity of PTKs, which are often caused by mutation or over-expression and are associated with numerous pathological diseases, including cancer .

Biochemical Pathways

Similar compounds have been reported to inhibit the phosphorylation of akt and downstream biomarkers . This suggests that 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one might affect the Akt signaling pathway, which plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

Similar compounds have been reported to induce cell cycle arrest at the s phase with a subsequent increase in pre-g cell population . They also increased the percentage of apoptotic cells in a time-dependent manner .

Analyse Biochimique

Biochemical Properties

1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues . This interaction disrupts the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . The compound also affects cell signaling pathways, particularly the epidermal growth factor receptor (EGFR) pathway . By inhibiting EGFR tyrosine kinase activity, it reduces cell proliferation and induces apoptosis . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CDK2 and EGFR . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Additionally, the compound inhibits EGFR tyrosine kinase activity by binding to its ATP-binding site, blocking the phosphorylation of downstream signaling proteins . This dual inhibition of CDK2 and EGFR contributes to its potent anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion via the kidneys . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and cytoplasm . In the nucleus, it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . In the cytoplasm, the compound affects signaling pathways by inhibiting EGFR and other cytoplasmic kinases . The subcellular localization of this compound is critical for its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQGAPSMILCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate](/img/structure/B2640483.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2640502.png)

![Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2640503.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)